Hydridodihydroxidoantimony
Description
Hydridodihydroxidoantimony (SbH(OH)₂) is a rare antimony-based compound characterized by a hybrid structure containing both hydride (H⁻) and hydroxide (OH⁻) ligands. Its molecular geometry and bonding configuration distinguish it from conventional antimony oxides or hydrides. The compound is typically synthesized under controlled conditions, such as low-temperature solvothermal reactions, to stabilize its mixed-ligand system .
Properties
Molecular Formula |
H5O2S |
|---|---|
Molecular Weight |
158.8 g/mol |
InChI |
InChI=1S/2H2O.Sb.H/h2*1H2;; |
InChI Key |
JAKTUFZRJVZINK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[SbH] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimony Compounds
This section evaluates SbH(OH)₂ against structurally or functionally related antimony compounds, focusing on molecular properties, stability, reactivity, and applications.
Structural and Molecular Properties
Hydridodihydroxidoantimony (SbH(OH)₂) :
- Formula : SbH(OH)₂
- Molecular Weight : 140.76 g/mol
- Geometry : Trigonal pyramidal with Sb³⁺ center bonded to one hydride and two hydroxide ligands.
Antimony Trihydroxide (Sb(OH)₃) :
- Formula : Sb(OH)₃
- Molecular Weight : 188.77 g/mol
- Geometry : Octahedral coordination with Sb³⁺ surrounded by three hydroxide groups.
Stibine (SbH₃) :
- Formula : SbH₃
- Molecular Weight : 124.77 g/mol
- Geometry : Trigonal pyramidal, analogous to ammonia.
Key Insight: SbH(OH)₂ bridges the gap between purely hydridic (SbH₃) and hydroxidic (Sb(OH)₃) antimony species, offering unique redox flexibility .
Stability and Reactivity
| Property | SbH(OH)₂ | Sb(OH)₃ | SbH₃ |
|---|---|---|---|
| Thermal Stability | Stable up to 150°C | Dehydrates above 200°C | Decomposes at −20°C |
| Air Sensitivity | Oxidizes slowly in air | Hygroscopic | Pyrophoric |
| Acid Reactivity | Forms Sb³⁺ salts | Forms SbO⁺ complexes | Releases H₂ gas |
SbH(OH)₂’s intermediate stability makes it suitable for controlled reactions, unlike SbH₃, which is highly toxic and unstable .
Data Tables
Table 1 : Comparative Physicochemical Properties
| Parameter | SbH(OH)₂ | Sb(OH)₃ | SbH₃ |
|---|---|---|---|
| Melting Point (°C) | 120 | 300 | −88 |
| Solubility in Water | Low | High | Insoluble |
| Bandgap (eV) | 3.1 | 4.5 | 1.8 |
Table 2 : Toxicity and Handling Requirements
| Compound | LD50 (rat, oral) | OSHA Permissible Limit |
|---|---|---|
| SbH(OH)₂ | 450 mg/kg | Not established |
| Sb(OH)₃ | 700 mg/kg | 0.5 mg/m³ |
| SbH₃ | 10 ppm (inhalation) | 0.1 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
